8-Methoxy-3-methylnaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22273-56-9 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-6-9-4-3-5-11(14-2)12(9)10(13)7-8/h3-7,13H,1-2H3 |
InChI Key |
IJJNDUUHBYEDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1)O |
Origin of Product |
United States |
Natural Occurrence and Phytochemical/microbial Isolation Studies
Discovery and Isolation from Fungal Species
Fungi, particularly endophytic and soil-dwelling species, are prolific producers of a wide array of secondary metabolites, including numerous naphthalene (B1677914) derivatives. Research in this area has identified several fungal species that synthesize compounds structurally related to 8-Methoxy-3-methylnaphthalen-1-ol.
The primary and most direct identification of this compound in a natural source points to the fungal species Aspergillus glaucus. This fungus is the only organism in which the presence of this specific compound has been definitively reported and documented in public chemical databases. nih.gov This finding establishes Aspergillus glaucus as a confirmed natural producer of this compound.
The endophytic fungus Phomopsis fukushii, isolated from tobacco roots (Nicotiana tabacum), has been identified as a source of novel naphthalene derivatives. While this compound has not been specifically isolated from this fungus, detailed spectroscopic analysis has led to the characterization of other complex naphthalenes.
These studies demonstrate the capability of Phomopsis fukushii to produce a variety of compounds based on the naphthalene scaffold, contributing to the broader understanding of fungal biosynthesis of this class of molecules.
Table 1: Naphthalene Derivatives Isolated from Phomopsis fukushii
| Compound Name | Molecular Formula | Structural Notes |
|---|---|---|
| 1-(3-hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl)propan-2-one | C16H18O4 | A substituted naphthalene with propanone and hydroxymethyl groups. |
| 1-(3-hydroxy-1-(hydroxymethyl)-6-methylnaphthalen-7-yl)propan-2-one | C15H16O3 | A related naphthalene derivative lacking the methoxy (B1213986) group of compound 1. |
| 5-methoxy-2-methyl-7-(3-methyl-2-oxobut-3-enyl)-1-naphthaldehyde | C18H18O3 | A naphthaldehyde with a complex side chain. |
This table is generated based on data from studies on Phomopsis fukushii.
The genus Daldinia is another group of endophytic fungi known for producing a rich diversity of secondary metabolites. Investigations into Daldinia eschscholzii, an endophyte from mangrove plants, have resulted in the isolation of numerous naphthalene derivatives. Although this compound has not been identified among them, the isolation of the closely related compound 8-methoxy-1-naphthol places the target molecule within a clear chemical context. The studies on Daldinia highlight the genus's role as a source of structurally diverse naphthalenes, providing a backdrop for understanding the potential for related compounds to exist within this family of fungi.
Elucidation of Presence in Plant Extracts
The plant kingdom is another major reservoir of natural products. While direct evidence for this compound in plants is limited, studies on certain genera have confirmed the presence of a variety of other naphthalene derivatives.
The genus Diospyros has been a subject of phytochemical research, leading to the isolation of several mono and dimeric naphthalene derivatives from its roots. For instance, research on Diospyros assimilis has identified compounds such as 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde (B1255920) and the naphthoquinone plumbagin. Studies on other species like Diospyros maritima have also yielded a range of naphthoquinones. These findings underscore that the Diospyros genus synthesizes compounds with the core naphthalene structure, even though this compound itself has not been reported from these species.
Public databases have documented the presence of the related compound 8-methoxynaphthalen-1-ol in the plant species Erica arborea (tree heath) and Garcinia atroviridis (a tropical fruit tree). nih.gov It is important to note that this documented compound is the non-methylated analog of the primary subject of this article. This finding is significant as it confirms that the 8-methoxy-1-naphthalenol skeleton is produced by higher plants, although the specific 3-methyl derivative remains exclusively identified in the fungal species Aspergillus glaucus based on current literature. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-methoxynaphthalen-1-ol |
| 1-(3-hydroxy-1-(hydroxymethyl)-2-methoxy-6-methylnaphthalen-7-yl)propan-2-one |
| 1-(3-hydroxy-1-(hydroxymethyl)-6-methylnaphthalen-7-yl)propan-2-one |
| 5-methoxy-2-methyl-7-(3-methyl-2-oxobut-3-enyl)-1-naphthaldehyde |
| 2-(hydroxymethyl)-5-methoxy-7-(3-methyl-2-oxobut-3-enyl)-1-naphthaldehyde |
| 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde |
Role as a Constituent Core in Complex Natural Products
The structural framework of this compound is integral to the architecture of several naphthylisoquinoline alkaloids. These alkaloids are characterized by a biaryl linkage between a naphthalene moiety and an isoquinoline (B145761) moiety. The specific substitution pattern of the naphthalenol, including the methoxy and methyl groups, contributes to the unique chemical properties and biological activities of the resulting alkaloids.
Detailed phytochemical investigations of plants from the Ancistrocladaceae family, particularly from the genus Ancistrocladus, have led to the isolation and characterization of numerous naphthylisoquinoline alkaloids. In many of these complex structures, this compound is identifiable as the foundational naphthalene unit.
Ancistrocladidine (B1201045): This naphthylisoquinoline alkaloid, isolated from Ancistrocladus tanzaniensis, features the this compound core. nih.gov The naphthalene part is linked to the isoquinoline unit at the C-7 and C-3' positions, respectively. mdpi.com The structural elucidation of ancistrocladidine was accomplished through a combination of spectroscopic techniques, chemical degradation, and chiroptical methods. nih.gov
Ancistrotanzanine A: Also discovered from the East African liana Ancistrocladus tanzaniensis, ancistrotanzanine A is a notable example of the structural diversity within this alkaloid class. nih.govnih.gov It represents the first identified 5,3'-coupled naphthylisoquinoline alkaloid. nih.govnih.gov The 1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl group is substituted at the 5-position of the (3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline moiety. nih.gov The discovery of this unprecedented coupling pattern expanded the understanding of the biosynthetic pathways leading to these complex molecules. nih.gov
The following table summarizes the integration of the this compound core within these representative alkaloids.
| Alkaloid | Plant Source | Coupling Type | Reference |
| Ancistrocladidine | Ancistrocladus tanzaniensis | 7,3' | nih.govmdpi.com |
| Ancistrotanzanine A | Ancistrocladus tanzaniensis | 5,3' | nih.govnih.gov |
Methodological Approaches for Isolation and Chromatographic Purification
The isolation of naphthalene derivatives and their parent alkaloids from natural sources is a multi-step process that begins with extraction and is followed by various chromatographic purification stages. While specific protocols for the isolation of this compound as a free naphthalenol from plants are not extensively detailed in the literature, the general procedures for separating complex natural products from plant and microbial extracts are well-established. The compound has been reported to occur in Aspergillus glaucus. researchgate.net
The general workflow for isolating compounds like this compound and the alkaloids it forms involves:
Extraction: The dried and powdered plant material (e.g., leaves, roots, or stems) or microbial biomass is typically extracted with an organic solvent. Methanol is a common choice for its ability to extract a wide range of polar and non-polar compounds. nih.gov The crude extract is then concentrated under reduced pressure.
Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in reducing the complexity of the mixture before chromatographic separation.
Chromatographic Purification: A combination of chromatographic techniques is employed for the separation and purification of the target compounds. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
The table below outlines common chromatographic techniques used in the isolation of natural products, including naphthalene derivatives.
| Chromatographic Technique | Principle of Separation | Typical Application in Natural Product Isolation |
| Column Chromatography | Adsorption and partitioning based on polarity. | Initial separation of crude extracts into fractions of decreasing complexity. Common stationary phases include silica (B1680970) gel and alumina. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (normal-phase) or hydrophobicity (reversed-phase). | Final purification of isolated compounds. Reversed-phase HPLC with C18 columns is widely used for separating naphthalene derivatives. nih.govresearchgate.net |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a thin layer of adsorbent material. | Monitoring the progress of column chromatography separations and assessing the purity of isolated fractions. |
| Gel Permeation Chromatography | Separation based on molecular size. | Separation of macromolecules and removal of low molecular weight impurities. |
Biosynthetic Pathways and Enzymatic Transformations
Mechanistic Hypotheses for the Biosynthesis of the Naphthalene (B1677914) Core
The fundamental carbon skeleton of many aromatic natural products, including naphthalenes, is constructed by Polyketide Synthases (PKSs). These large, multifunctional enzymes or enzyme complexes catalyze the sequential condensation of small carboxylic acid units in a manner analogous to fatty acid biosynthesis. nih.gov
The biosynthesis of the naphthalene core is initiated by a "starter unit," typically acetyl-CoA, which is subsequently elongated by several "extender units," most commonly malonyl-CoA. nih.govyoutube.com Type I PKSs, found in both bacteria and fungi, are modular enzymes where each module is responsible for one cycle of chain elongation and may contain additional domains for reductive processing. nih.govresearchgate.net
The process involves an Acyl Carrier Protein (ACP) domain within the PKS module, which shuttles the growing polyketide chain between catalytic domains. nih.govnih.gov The Ketosynthase (KS) domain catalyzes the key decarboxylative Claisen condensation reaction that extends the chain. nih.gov For a naphthalene ring, a heptaketide or octaketide precursor is typically assembled. This linear poly-β-keto chain then undergoes intramolecular cyclization and aromatization reactions to form the bicyclic naphthalene scaffold. The specific folding pattern of the polyketide chain dictates the cyclization products.
Table 1: Hypothetical PKS Units for Naphthalene Core Biosynthesis
| Biosynthetic Role | Monomer Unit | Chemical Formula | Source in Metabolism |
|---|---|---|---|
| Starter Unit | Acetyl-CoA | C₂H₃O-SCoA | Glycolysis, Fatty Acid Oxidation |
| Extender Unit | Malonyl-CoA | C₃H₃O₃-SCoA | Carboxylation of Acetyl-CoA |
| Extender Unit | Methylmalonyl-CoA | C₄H₅O₃-SCoA | Catabolism of Valine, Propionyl-CoA carboxylation |
This table illustrates the common building blocks utilized by Polyketide Synthases to assemble the precursor chain for aromatic compounds.
The biosynthetic pathway for 1,8-dihydroxynaphthalene (DHN)-melanin in fungi provides a well-studied model for naphthalene ring formation from a polyketide precursor. nih.govnih.gov This pathway, also known as the pentaketide (B10854585) pathway, converts a linear pentaketide into 1,3,6,8-tetrahydroxynaphthalene (B103748) (4HN), which is a key branching point. nih.gov This intermediate undergoes a series of reduction and dehydration steps, involving enzymes like trihydroxynaphthalene reductase, to ultimately form DHN, the monomer for melanin (B1238610) pigment. nih.govnih.gov
The biosynthesis of 8-Methoxy-3-methylnaphthalen-1-ol likely shares early steps with the DHN-melanin pathway. A common polyketide precursor could be cyclized and aromatized to form a tetrahydroxynaphthalene or a related intermediate. Subsequent enzymatic modifications, such as regiospecific O-methylation, C-methylation, and selective reductions or hydroxylations by tailoring enzymes like methyltransferases and oxidoreductases, would lead to the final structure of this compound. The structural similarity between the DHN pathway intermediates and the target compound strongly suggests a divergent pathway from a shared naphthalenoid precursor.
Enzymatic Derivatization and Biocatalytic Synthesis
Once the core naphthalene scaffold is formed, a variety of enzymes can act upon it to introduce or modify functional groups. These enzymatic transformations are key to the structural diversity of natural products and are also harnessed for biocatalytic applications.
Ring-hydroxylating dioxygenases are a family of bacterial enzymes that play a crucial role in the degradation of aromatic compounds by catalyzing the incorporation of both atoms of molecular oxygen into an aromatic ring. ebi.ac.uknih.gov Naphthalene 1,2-dioxygenase (NDO), a well-characterized multicomponent enzyme system, converts naphthalene into (1R,2S)-1,2-dihydronaphthalene-1,2-diol. wikipedia.org This reaction requires NADH and H+ as co-substrates. wikipedia.org
These enzymes can exhibit broad substrate specificity, acting on a range of polycyclic aromatic hydrocarbons (PAHs). nih.gov For instance, some dioxygenases can perform p-hydroxylation on substituted phenols, such as converting m-cresol (B1676322) primarily to methylhydroquinone. nih.gov This capability for regioselective hydroxylation is critical for the synthesis and modification of functionalized naphthalenes. A dioxygenase could be responsible for introducing the hydroxyl group at the C-1 position of the naphthalene ring during the biosynthesis of this compound or for further transformations of the aromatic system.
Table 2: Examples of Dioxygenase-Mediated Reactions on Aromatic Compounds
| Enzyme | Substrate | Product(s) | Reference |
|---|---|---|---|
| Naphthalene 1,2-dioxygenase | Naphthalene | (1R,2S)-1,2-dihydronaphthalene-1,2-diol | wikipedia.org |
| Naphthalene dioxygenase | m-Cresol | Methylhydroquinone, 3- and 4-Methylcatechol | nih.gov |
This table provides examples of the catalytic versatility of naphthalene dioxygenases on different aromatic substrates.
Prenyltransferases are a class of enzymes that catalyze the transfer of an isoprenoid moiety (a prenyl group) from a donor molecule, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an acceptor molecule. numberanalytics.com This reaction typically involves a nucleophilic attack from the acceptor onto the prenyl diphosphate, forming a new carbon-carbon or carbon-oxygen bond. numberanalytics.com Aromatic prenyltransferases are responsible for the prenylation of a wide variety of natural products. For example, homogentisate (B1232598) solanesyl transferase catalyzes the prenylation of homogentisate in the biosynthesis of plastoquinone-9. nih.gov These enzymes often require a divalent metal ion, such as Mg2+, for activity. nih.gov While this compound itself is not prenylated, prenyltransferases represent a key class of enzymes for the biocatalytic derivatization of naphthalenoid scaffolds to produce compounds with altered biological activities. numberanalytics.com
Lipases are highly versatile enzymes that, in addition to their natural function of hydrolyzing lipids, can catalyze a wide range of synthetic transformations in organic solvents. nih.gov A key application is the highly regioselective and enantioselective acylation or deacetylation of alcohols and amines. nih.govnih.gov For instance, porcine pancreatic lipase (B570770) has been used to selectively deacetylate 2,4-diacetoxyphenyl alkyl ketones. nih.gov
This enzymatic capability is highly valuable in organic synthesis for the protection and deprotection of functional groups. In the context of this compound, a lipase could be used to selectively remove an acetyl group from a di-acetylated naphthalene precursor to reveal the hydroxyl group at the C-1 position. The mild reaction conditions and high selectivity of lipases make them an attractive tool for the biocatalytic synthesis and modification of complex molecules like substituted naphthalenols. nih.govgoogle.com
Molecular Biology of Biosynthesis: Gene Cluster Identification and Enzyme Characterization
The precise biosynthetic gene cluster and the specific enzymes responsible for the synthesis of this compound have not yet been fully elucidated in the scientific literature. While the compound has been identified as a metabolite in organisms such as Aspergillus glaucus, detailed molecular and genetic studies to characterize its complete biosynthetic pathway are not currently available. nih.gov However, based on the chemical structure of this compound, a putative biosynthetic pathway can be proposed, likely involving a polyketide synthase (PKS) and an O-methyltransferase (OMT).
Polyketides are a diverse class of secondary metabolites synthesized by polyketide synthases. mdpi.com The biosynthesis of the naphthalene ring system of this compound is hypothesized to originate from a polyketide precursor. This process would likely be catalyzed by a Type III polyketide synthase. mdpi.comnih.gov These enzymes are known to produce a wide array of aromatic compounds, including naphthalenes and naphthoquinones, through the iterative condensation of malonyl-CoA units. mdpi.comresearchgate.net For instance, 1,3,6,8-tetrahydroxynaphthalene synthase (THNS), a Type III PKS found in various bacteria and fungi, catalyzes the formation of a tetraketide that cyclizes to form 1,3,6,8-tetrahydroxynaphthalene, a core structure related to the naphthalene backbone of the target compound. researchgate.netnih.gov
The methoxy (B1213986) group at the C-8 position of this compound is likely incorporated through the action of an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). nih.govnih.govmdpi.com These enzymes are commonly involved in the modification of natural products, including flavonoids and alkaloids, and exhibit specificity for the substrate and the position of methylation. nih.govnih.govmdpi.com In the proposed biosynthesis of this compound, an OMT would catalyze the transfer of a methyl group from SAM to the hydroxyl group at the C-8 position of a dihydroxynaphthalene intermediate.
While specific gene clusters have not been identified for this compound, the general organization of fungal secondary metabolite gene clusters often includes the core synthesizing enzyme (e.g., a PKS), tailoring enzymes (e.g., OMTs, hydroxylases), and regulatory proteins. The identification and characterization of such a gene cluster would require genome sequencing of a producing organism, followed by bioinformatic analysis to identify candidate genes and subsequent experimental validation through gene knockout and heterologous expression studies.
Table 1: Hypothetical Enzymes and Genes in the Biosynthesis of this compound
| Enzyme Type | Proposed Function | Putative Gene | Substrate | Product |
| Type III Polyketide Synthase (PKS) | Formation of the naphthalene backbone | Not yet identified | Acetyl-CoA, Malonyl-CoA | Dihydroxynaphthalene intermediate |
| O-Methyltransferase (OMT) | Addition of a methoxy group at C-8 | Not yet identified | Dihydroxynaphthalene intermediate, SAM | This compound |
It is important to note that this proposed pathway is speculative and awaits experimental verification. Future research in the field of fungal genomics and metabolomics may uncover the specific genetic and enzymatic machinery responsible for the production of this compound.
Synthetic Methodologies and Chemical Transformations
Total Synthesis Routes to 8-Methoxy-3-methylnaphthalen-1-ol
The total synthesis of this substituted naphthalenol can be approached from different precursors, highlighting the flexibility of synthetic design in accessing this class of compounds.
The synthesis of naphthalenes from bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives represents a powerful strategy for constructing the aromatic ring system. While a direct synthesis of this compound from 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is not extensively documented in readily available literature, the general transformation is chemically plausible. This would likely involve a thermal or acid-catalyzed ring-opening of the bicyclic system to generate a highly reactive intermediate that subsequently aromatizes. The introduction of the methyl group could be achieved either on the bicyclic precursor or on the resulting naphthalene (B1677914) ring through standard functionalization methods. The synthesis of related tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes has been reported, proceeding via a rhodium(I)-catalyzed reaction of terminal aryl alkynes, which showcases the utility of such bicyclic systems in the preparation of substituted naphthalenes. rsc.org
The conversion of naphthalene-1,4-diol derivatives to substituted naphthols is another viable synthetic strategy. This typically involves the selective protection of one hydroxyl group, followed by deoxygenation of the other and subsequent functionalization. For instance, a 1,4-dihydroxynaphthalene (B165239) could be selectively methylated at the 8-position hydroxyl group. The remaining hydroxyl group at the 4-position could then be removed through a variety of methods, such as conversion to a halide or triflate followed by reductive cleavage. Finally, the introduction of the methyl group at the 3-position and the hydroxyl group at the 1-position would complete the synthesis. The regioselective synthesis of substituted naphthols from arene-containing propargylic alcohols via electrophilic cyclization represents a modern approach to constructing such systems. nih.gov
The this compound scaffold is a structural motif found in some natural products and can serve as a key building block in their total synthesis. For example, analogs like 5,8-dimethoxy-3-methylnaphthalen-1-ol (B15475179) have been noted for their biological activities, suggesting the importance of this substitution pattern. The synthesis of such fragments often relies on the regioselective introduction of substituents onto the naphthalene core. While specific examples detailing the use of this compound as a fragment in a named natural product synthesis are not prominent in the literature, its structural features make it a plausible intermediate for more complex molecules.
Fundamental Chemical Transformations and Reactivity Profiling
The reactivity of this compound is primarily governed by the phenolic hydroxyl group and the electron-rich naphthalene ring system. The methoxy (B1213986) and methyl groups also influence the regioselectivity of its reactions.
The hydroxyl group of this compound can readily undergo O-alkylation to form the corresponding ether. This reaction is typically carried out under basic conditions to deprotonate the phenol (B47542), generating a more nucleophilic phenoxide ion. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates (e.g., dimethyl sulfate). pharmaxchange.infochemicalbook.com The choice of solvent can influence the outcome, with aprotic solvents generally favoring O-alkylation. The reaction conditions can be summarized as follows:
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Alkyl Halide/Sulfate | NaH, K₂CO₃, or other suitable base | DMF, Acetone, or other aprotic solvent | 1-Alkoxy-8-methoxy-3-methylnaphthalene |
It is important to note that C-alkylation can sometimes compete with O-alkylation, particularly under certain conditions or with specific substrates. pharmaxchange.info
Similar to alkylation, the hydroxyl group of this compound can be acylated to form esters. This is a common transformation for protecting the hydroxyl group or for introducing new functional groups. The reaction is typically performed using an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. lew.ro Pyridine is often used as both a solvent and a base to neutralize the acid byproduct. The general conditions for acylation are presented below:
| Reactant | Reagent | Base/Solvent | Product |
| This compound | Acyl Chloride/Anhydride | Pyridine or other suitable base | 8-Methoxy-3-methylnaphthalen-1-yl acetate (B1210297) (or other ester) |
The efficiency of the acylation reaction is generally high, providing a straightforward method for modifying the phenolic hydroxyl group. lew.ro
Oxidative Transformations (e.g., Conversion to Naphthoquinones)
The oxidation of naphthols and their derivatives is a fundamental transformation that often leads to the formation of naphthoquinones, a class of compounds with significant biological and chemical interest. In the case of this compound, the presence of the phenolic hydroxyl group makes the A-ring susceptible to oxidation.
One common method for the oxidation of phenols to p-quinones is the Teuber reaction, which employs Frémy's salt (potassium nitrosodisulfonate). wikipedia.orgnih.govorgsyn.org This reagent is known for its ability to oxidize phenols with an unsubstituted para position to the corresponding p-quinone. nih.gov For this compound, oxidation with Frémy's salt would be expected to yield 8-methoxy-3-methyl-1,4-naphthoquinone. The reaction proceeds via a radical mechanism where the phenoxyl radical is formed, followed by attack of the nitrosodisulfonate radical. researchgate.net
In a related example, the synthesis of 2-methyl-1,4-naphthoquinone has been achieved through the oxidation of 1-ethoxy-2-methylnaphthalene using hydrogen peroxide. This demonstrates the feasibility of oxidizing alkoxy-substituted naphthalenes to naphthoquinones.
Furthermore, studies on the oxidation of naphthalene itself have shown that it can be converted to 1,4-naphthoquinone (B94277) in high yield using a manganese(IV)-bis(hydroxo) complex in the presence of an acid. youtube.com This suggests that metal-catalyzed oxidations could also be a viable route for the transformation of this compound.
| Oxidizing Agent | Substrate Analog | Product | Key Observations |
| Frémy's Salt | Phenols | p-Quinones | Effective for phenols with unsubstituted para position. wikipedia.orgnih.govorgsyn.org |
| Hydrogen Peroxide | 1-Ethoxy-2-methylnaphthalene | 2-Methyl-1,4-naphthoquinone | Demonstrates oxidation of alkoxy-naphthalenes. |
| Manganese(IV) Complex | Naphthalene | 1,4-Naphthoquinone | High yield oxidation via a metal-catalyzed pathway. youtube.com |
Reductive Transformations (e.g., Formation of Dihydro Derivatives)
The reduction of the naphthalene ring system can lead to the formation of partially or fully saturated derivatives, such as tetralins (tetrahydronaphthalenes) and decalins (decahydronaphthalenes). For this compound, reductive transformations can selectively target one of the aromatic rings.
The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). wikipedia.orgkhanacademy.orgmasterorganicchemistry.com For aromatic compounds bearing electron-donating groups like a methoxy group, the reduction typically occurs on the ring bearing the substituent, leading to a 1,4-cyclohexadiene (B1204751) derivative. khanacademy.org In the case of this compound, the Birch reduction would likely reduce the A-ring, yielding a dihydronaphthalene derivative. The regioselectivity is governed by the stability of the radical anion intermediate formed during the reaction. wikipedia.orgkhanacademy.org
Catalytic hydrogenation is another important reductive method. Studies on the hydrogenation of 1-methylnaphthalene (B46632) over various catalysts, such as NiMo/Al₂O₃, have shown that it can be selectively hydrogenated to methyl-tetralin. The reaction conditions, including temperature and hydrogen pressure, can be tuned to achieve high selectivity for the partially hydrogenated product.
| Reduction Method | Reactants | Expected Product Type | Mechanistic Notes |
| Birch Reduction | Na or Li, liquid NH₃, Alcohol | Dihydronaphthalene derivative | Proceeds via a radical anion intermediate; regioselectivity influenced by substituents. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., NiMo/Al₂O₃) | Tetralin derivative | Selectivity can be controlled by reaction conditions. |
Electrophilic Aromatic Substitution Reactions
The electron-rich nature of the naphthalene core in this compound makes it susceptible to electrophilic aromatic substitution (EAS) reactions. The positions of substitution are directed by the existing substituents. The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups, while the methyl group is a weaker activating, ortho-, para-director.
In naphthalene systems, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during α-attack. youtube.comlibretexts.orgwordpress.com For this compound, the A-ring is highly activated by the hydroxyl and methoxy groups. The most likely positions for electrophilic attack would be at C2 and C4, which are ortho and para to the powerful hydroxyl group at C1, and meta and ortho to the methoxy group at C8, respectively.
Studies on the nitration of 1-methoxynaphthalene (B125815) show that substitution occurs preferentially at the 2- and 4-positions. Similarly, the bromination of 8-methoxyquinoline, a related heterocyclic system, results in substitution at the 5-position, which is adjacent to the methoxy-bearing ring. researchgate.netacgpubs.org The bromination of other naphthol derivatives has also been shown to be highly regioselective, often favoring the position ortho to the hydroxyl group. rsc.orgnih.gov
| Reaction | Reagents | Expected Major Product(s) | Directing Influences |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro and/or 4-Nitro derivative | Strong activation and directing effect of the -OH group. |
| Bromination | Br₂ | 2-Bromo and/or 4-Bromo derivative | -OH group directs to ortho and para positions. rsc.orgnih.gov |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 2-Acyl and/or 4-Acyl derivative | Steric hindrance may influence regioselectivity. libretexts.org |
Photo-oxidation Mechanisms
The photo-oxidation of naphthols can lead to the formation of various degradation products, including naphthoquinones. The mechanism of this process has been studied for 1-naphthol (B170400) and involves the initial formation of a naphthoxyl radical upon photoionization. nih.gov This radical can then react with a superoxide (B77818) ion radical, which is formed from the reaction of a solvated electron with oxygen, to eventually yield 1,4-naphthoquinone. nih.gov
Sensitized photo-oxidation, using dyes like xanthenes, can also occur. In this case, the sensitizer (B1316253) absorbs light and transfers energy to molecular oxygen to form singlet oxygen. Singlet oxygen can then react with the naphthol to form the corresponding naphthoquinone. The quantum yield of this process is often dependent on factors such as pH and the concentrations of the naphthol and oxygen. nih.gov
Design and Rational Synthesis of Structural Derivatives and Analogues
The core structure of this compound can be systematically modified to generate a library of derivatives with tailored properties. This involves the strategic introduction of new functional groups and the construction of more complex molecular scaffolds.
Strategies for A-Ring Substitution and Functionalization
The A-ring of this compound is highly activated towards electrophilic substitution, as discussed in section 4.2.5. This reactivity can be harnessed to introduce a variety of functional groups. For instance, controlled bromination could introduce a bromine atom at the C2 or C4 position, which can then serve as a handle for further transformations, such as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Directed ortho metalation is another powerful strategy for the functionalization of aromatic rings. While not directly demonstrated for this specific molecule, the hydroxyl and methoxy groups could potentially direct lithiation to adjacent positions, allowing for the introduction of a wide range of electrophiles.
Synthesis of Schiff Base Ligands Incorporating Naphthalene Moieties
Schiff bases are a class of compounds containing an imine or azomethine group (-C=N-), which are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.netsphinxsai.comwikipedia.org Naphthalene-containing Schiff bases are of significant interest due to their applications in coordination chemistry and materials science.
To synthesize a Schiff base ligand from a derivative of this compound, one would first need to introduce either an amino or a formyl (aldehyde) group onto the naphthalene ring system. For example, if a formyl group were introduced at the C2 position via a Vilsmeier-Haack or similar formylation reaction, the resulting 2-formyl-8-methoxy-3-methylnaphthalen-1-ol could be condensed with a primary amine to form the corresponding Schiff base. rsc.orgresearchgate.netuobaghdad.edu.iq The reaction is typically carried out in a suitable solvent like ethanol, often with acid or base catalysis, and may require heating under reflux. tku.edu.tw
Alternatively, if an amino group were introduced, for instance by reduction of a nitro group previously installed via electrophilic nitration, the resulting amino-naphthalenol could be condensed with an aldehyde. nih.govresearchgate.net
The general synthetic scheme for the formation of a Schiff base from a naphthaldehyde is as follows:
Naphthaldehyde + Primary Amine ⇌ Schiff Base + H₂O
The reaction is reversible and often driven to completion by the removal of water. wikipedia.org
| Starting Naphthalene Derivative | Condensation Partner | Reaction Conditions | Product Type |
| Naphthaldehyde | Primary Amine | Ethanol, Reflux, Catalyst (acid or base) | Naphthalene Schiff Base |
| Amino-naphthalene | Aldehyde or Ketone | Ethanol, Reflux, Catalyst (acid or base) | Naphthalene Schiff Base |
Coordination Chemistry: Formation and Characterization of Metal Complexes
Extensive research of scientific literature and chemical databases did not yield specific studies on the coordination chemistry of this compound. There are no available publications detailing the formation and characterization of its metal complexes.
The study of the coordination chemistry of a ligand like this compound would typically involve reacting the deprotonated naphthol (naphthalen-1-olate) with various metal salts to form coordination complexes. The hydroxyl group (-OH) and the methoxy group (-OCH₃) would be the primary sites for coordination with a metal center. The lone pairs on the oxygen atoms of these functional groups could donate electron density to a metal ion, forming a chelate.
Characterization of such hypothetical complexes would involve a suite of spectroscopic and analytical techniques to determine the structure, stoichiometry, and bonding within the molecules. These methods would likely include:
Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the O-H and C-O bonds upon coordination to a metal ion. The disappearance of the broad O-H stretching band would indicate deprotonation and formation of a metal-oxygen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies would show shifts in the chemical environments of the protons and carbons of the ligand upon complexation. Paramagnetic metal ions, however, could lead to significant broadening of NMR signals, sometimes rendering the technique less informative.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. The formation of a metal complex often results in new absorption bands or shifts in the existing bands of the ligand, providing information about the coordination environment.
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To experimentally determine the percentage composition of carbon, hydrogen, and other elements in the complex, which helps in confirming the stoichiometric ratio of the ligand to the metal.
Mass Spectrometry: To determine the molecular weight of the complex and provide information about its fragmentation pattern, further confirming its composition.
While the coordination chemistry of related naphthol and substituted phenol compounds is well-documented, specific experimental data for this compound as a ligand is not present in the available literature. Research in this area would be necessary to elucidate the specific properties and structures of its metal complexes.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen atoms within a molecule.
Proton NMR analysis identifies the chemical environment of each hydrogen atom. For 8-Methoxy-3-methylnaphthalen-1-ol, the ¹H NMR spectrum provides distinct signals for the aromatic protons, the methyl group, the methoxy (B1213986) group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.30 - 6.70 | Multiplet |
| -OH | 9.45 | Singlet |
| -OCH₃ | 3.95 | Singlet |
| -CH₃ | 2.40 | Singlet |
Data are representative and compiled from typical values for similar structural motifs.
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (aromatic, methyl, methoxy) and its electronic environment. PubChem indicates the availability of ¹³C NMR spectra for this compound. tohoku.ac.jp
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~150-155 |
| C-8 (C-OCH₃) | ~155-160 |
| Aromatic C | ~110-140 |
| C-3 (C-CH₃) | ~130-135 |
| C-4a, C-8a | ~125-130 |
| -OCH₃ | ~55-60 |
| -CH₃ | ~20-25 |
Data are estimated based on spectral prediction and analysis of related compounds.
Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are crucial for establishing the connectivity between different parts of the molecule. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, key HMBC correlations would confirm the placement of the methyl and methoxy groups on the naphthalene (B1677914) ring. For instance, a correlation between the methoxy protons (~3.95 ppm) and the C-8 carbon, and correlations between the methyl protons (~2.40 ppm) and the C-2, C-3, and C-4 carbons would be expected, definitively confirming the substitution pattern.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and aromatic carbon-carbon (C=C) bonds.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | ~3400-3200 | Broad |
| C-H Stretch (aromatic) | ~3100-3000 | Medium |
| C-H Stretch (aliphatic, CH₃) | ~2960-2850 | Medium |
| C=C Stretch (aromatic) | ~1600, ~1470 | Strong |
| C-O Stretch (aryl ether) | ~1260 | Strong |
| C-O Stretch (phenol) | ~1200 | Strong |
Data are representative and based on characteristic IR absorption frequencies for the respective functional groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the naphthalene ring in this compound is expected to absorb UV light, resulting in characteristic absorption maxima (λmax). The positions of these maxima are influenced by the auxochromic hydroxyl and methoxy groups.
| Solvent | λmax (nm) |
| Ethanol | ~230, ~280, ~320 |
Data are estimated based on the UV-Vis spectra of similar naphthalenol derivatives.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂O₂), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its exact mass (188.0837 g/mol ). tohoku.ac.jp The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would involve the loss of a methyl group (-CH₃, M-15) or a methoxy group (-OCH₃, M-31), providing additional evidence for the presence of these functionalities.
| Ion | m/z (relative intensity) | Description |
| [M]⁺ | 188 (base peak) | Molecular Ion |
| [M-CH₃]⁺ | 173 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 157 | Loss of a methoxy radical |
Fragmentation data are predictive based on common fragmentation patterns for similar aromatic ethers and phenols.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is established as C12H12O2. HRMS provides the experimental exact mass, which can be compared to the calculated theoretical mass to confirm the elemental formula. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.
The calculated exact mass for this compound ([M]+) is 188.083729621 Da. cam.ac.uk An experimentally determined HRMS value that closely matches this theoretical value, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C12H12O2 |
| Calculated Exact Mass | 188.083729621 Da cam.ac.uk |
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS), often coupled with Collision-Induced Dissociation (CID), is a powerful technique used to elucidate the structure of a molecule. In this method, the molecular ion (the parent or precursor ion) is selected and then subjected to fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.
While a specific CID spectrum for this compound is not widely available in public databases, the fragmentation pattern can be predicted based on established chemical principles. The structure contains a stable naphthalene core, a methoxy group (-OCH3), a hydroxyl group (-OH), and a methyl group (-CH3).
Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH3): A common fragmentation for methoxy aromatic compounds, leading to a prominent peak at m/z 173. This occurs via cleavage of the O-CH3 bond.
Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can undergo rearrangement and lose carbon monoxide, a characteristic fragmentation of phenols and related structures, which would result in a peak at m/z 145.
Loss of a formyl radical (•CHO): A rearrangement process could lead to the elimination of a formyl radical, yielding a peak at m/z 159.
Naphthalene core fragments: Cleavage of the naphthalene ring itself would produce a series of smaller ions, characteristic of the stable aromatic system.
Analysis of the fragmentation of the parent compound, naphthalen-1-ol, shows a strong molecular ion peak and key fragments corresponding to the loss of CO (m/z 116) and the formation of the C9H7+ ion (m/z 115), indicating the stability of the aromatic core. The fragmentation of this compound would be expected to show similar core fragmentation in addition to losses from its substituents.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 188 | 173 | •CH3 |
| 188 | 159 | •CHO |
Elemental Compositional Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, oxygen) within a molecule. This classical technique provides fundamental data that complements mass spectrometry in confirming a compound's molecular formula. The percentages are calculated based on the molecular formula (C12H12O2) and the atomic weights of the constituent atoms.
The molecular weight of this compound is 188.22 g/mol . cam.ac.uk
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 76.57 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.43 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.00 |
| Total | | | | 188.226 | 100.00 |
X-ray Single-Crystal Diffraction for Solid-State Structure Determination
A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 134067. nih.gov While the full crystallographic data is not publicly accessible without a subscription, the existence of this entry confirms that the compound has been crystallized and its structure determined by this method. The analysis would reveal the planarity of the naphthalene system and the specific orientations of the hydroxyl, methoxy, and methyl substituents relative to the ring.
Table 4: General Parameters Obtained from X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |
| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |
Chromatographic Techniques for Compound Characterization (e.g., HPLC, LC/PDA)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of compounds. When coupled with a Photodiode Array (PDA) detector, HPLC not only separates the components of a mixture but also provides the UV-Vis spectrum of each component, which aids in its identification.
The characterization of this compound would involve developing an HPLC method to confirm its purity and quantify it in a sample. A typical method for a naphthalenic compound would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
The PDA detector would record the UV-Vis spectrum of the compound as it elutes from the column. Naphthalenic systems are strong chromophores, and this compound would be expected to exhibit characteristic absorption maxima in the UV region, likely between 220-350 nm. The retention time under specific chromatographic conditions serves as an identifying characteristic, while the peak area allows for quantification.
Table 5: Illustrative HPLC-PDA Parameters for Analysis of Naphthol Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | Photodiode Array (PDA) |
| Wavelength Range | 200 - 400 nm |
| Injection Volume | 5 - 20 µL |
Density Functional Theory (DFT) and Quantum Mechanical Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with high accuracy.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis would also be performed to identify different spatial arrangements (conformers) of the methoxy and hydroxyl groups and to determine their relative stabilities.
Prediction of Vibrational Frequencies
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This analysis helps in the assignment of experimental spectral bands to specific vibrational motions within the molecule, such as the stretching and bending of C-H, O-H, C-O, and C-C bonds.
Simulation of Electronic Absorption Spectra (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and to simulate their electronic absorption spectra (UV-Visible spectra) mdpi.comresearchgate.net. This analysis would predict the wavelengths of maximum absorption (λmax), the corresponding electronic transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO), and their intensities (oscillator strengths).
Prediction of NMR Chemical Shift Values (e.g., GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. These values are then used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would provide theoretical confirmation of the chemical environment of each proton and carbon atom in the molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is used to predict its reactivity nih.gov. The map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, likely around the oxygen atoms of the hydroxyl and methoxy groups.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Characterization)
Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO and LUMO. The analysis of these orbitals is fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity.
Until a dedicated computational study on this compound is conducted and published, these detailed analyses remain speculative.
Computational and Theoretical Chemistry Investigations of 8 Methoxy 3 Methylnaphthalen 1 Ol
Computational and theoretical chemistry provide powerful tools for investigating the molecular properties and behavior of 8-methoxy-3-methylnaphthalen-1-ol. These methods offer insights into its electronic structure, potential for non-linear optical applications, molecular interactions, and conformational landscape, complementing experimental findings.
Mechanistic Investigations of Biological Activities and Potential Applications
Antimicrobial Activity Profile
The antimicrobial potential of 8-Methoxy-3-methylnaphthalen-1-ol and related compounds has been evaluated against a range of microorganisms. The naphthalene (B1677914) core, often with hydroxyl and methoxy (B1213986) substitutions, is a recurring motif in compounds exhibiting antimicrobial effects.
Mechanistic Insights into Antibacterial Action (e.g., Membrane Disruption, Metabolic Interference)
While direct studies on the specific antibacterial mechanism of this compound are limited, the mode of action can be inferred from research on analogous naphthalen-1-ol derivatives. A primary proposed mechanism for the antibacterial activity of phenolic compounds, including naphthalenols, is the disruption of the bacterial cell membrane. The lipophilic nature of the naphthalene ring allows for its insertion into the lipid bilayer of the bacterial membrane. This insertion can disrupt the membrane's structural integrity and function, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in bacterial cell death.
Furthermore, studies on related compounds suggest that the hydroxyl group of the naphthalenol moiety plays a crucial role in this process. It is believed to interact with the polar head groups of the membrane phospholipids, further destabilizing the membrane structure. While not explicitly demonstrated for this compound, metabolic interference is another plausible mechanism. By disrupting the membrane potential, the compound could interfere with vital cellular processes such as ATP synthesis and the transport of nutrients, contributing to its antibacterial effect.
Antifungal Properties and Proposed Mechanisms
The antifungal activity of naphthalen-1-ol derivatives has been an area of active investigation. A study on the closely related compound, 8-methoxynaphthalen-1-ol, demonstrated its ability to inhibit the growth of the plant pathogenic fungus Athelia rolfsii with a minimum inhibitory concentration (MIC) of 250 µg/mL. jst.go.jpresearch-nexus.net This finding suggests that this compound may also possess antifungal properties.
The proposed mechanisms for the antifungal action of naphthalenol derivatives are multifaceted. One potential mechanism is the inhibition of fungal cell wall synthesis. The fungal cell wall, composed of chitin (B13524) and glucans, is essential for maintaining cell integrity and is a prime target for antifungal agents. Naphthalen-1-ol derivatives may interfere with the enzymes responsible for the synthesis of these structural components.
Another proposed mechanism is the disruption of the fungal cell membrane, similar to the antibacterial action. This can occur through the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane that is absent in human cells. By inhibiting enzymes in the ergosterol pathway, these compounds can lead to a compromised cell membrane, increased permeability, and eventual cell lysis. Some antifungal agents are also known to chelate polyvalent metal cations like Fe³⁺ and Al³⁺, which are essential cofactors for various enzymes, thereby disrupting cellular processes. nih.gov
Activity against Specific Microbial Strains (e.g., Gram-positive, Gram-negative, MRSA)
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has spurred the search for new antibacterial agents. Naphthalene derivatives have shown promise in this area. Although direct data for this compound against MRSA is lacking, related naphthalimide derivatives have demonstrated potent activity against carbapenem-resistant Acinetobacter baumannii, another challenging multidrug-resistant pathogen. nih.gov This suggests that the naphthalene scaffold could be a valuable starting point for the development of drugs targeting resistant bacteria.
Table 1: Antimicrobial Activity of a Related Naphthalen-1-ol Derivative
| Compound | Test Organism | MIC (µg/mL) |
| 8-methoxynaphthalen-1-ol | Athelia rolfsii | 250 |
Data sourced from a study on the antifungal activity of 8-methoxynaphthalen-1-ol. jst.go.jpresearch-nexus.net
Antioxidant Potential and Molecular Mechanisms
The antioxidant properties of phenolic compounds are well-documented, and naphthalen-1-ol derivatives are no exception. The presence of a hydroxyl group on the aromatic ring system allows these compounds to act as radical scavengers.
Free Radical Scavenging Capabilities
Research on 1-naphthol (B170400) and its derivatives has shown that they possess free radical scavenging activity. jst.go.jp The hydroxyl group is a key functional group responsible for this activity, as it can donate a hydrogen atom to neutralize free radicals. The resulting naphthoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic system.
Theoretical studies on the antioxidant mechanisms of phenolic compounds suggest three primary pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). nih.gov In the HAT mechanism, the antioxidant directly donates a hydrogen atom to the free radical. In the SET-PT mechanism, an electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. The SPLET mechanism involves the initial deprotonation of the antioxidant, followed by electron transfer to the radical. The predominant mechanism can be influenced by the solvent environment. nih.gov For many phenolic compounds, HAT and SPLET are considered the most likely pathways for free radical scavenging.
While specific IC50 values for the free radical scavenging activity of this compound are not available, studies on related methoxyphenol derivatives have shown that the presence of a methoxy group can influence antioxidant activity. nih.gov
Influence on Cellular Oxidative Stress Response Pathways
Beyond direct radical scavenging, naphthalen-1-ol derivatives may also exert antioxidant effects by modulating cellular oxidative stress response pathways. Exposure of cells to certain chemicals can induce a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
Studies on 1-naphthol have shown that it can induce oxidative stress in liver cells, leading to an increase in the expression of antioxidant enzymes such as glutathione (B108866) peroxidase. bhu.ac.in This suggests that cells may respond to the presence of naphthalenol compounds by upregulating their endogenous antioxidant defense mechanisms. However, it is important to note that high concentrations of these compounds can also lead to cellular damage. The precise influence of this compound on specific cellular signaling pathways involved in the oxidative stress response, such as the Nrf2-Keap1 pathway, remains an area for future investigation.
Cytotoxic and Antiproliferative Effects in Research Models
There is no available scientific data concerning the cytotoxic and antiproliferative effects of this compound. While various naphthalene derivatives have been investigated for their potential to inhibit cancer cell growth, specific studies on this compound are absent. nih.govnih.govresearchgate.netnih.gov
Induction of Apoptosis and Associated Signaling Pathways
No research has been published detailing the ability of this compound to induce apoptosis or identifying the associated signaling pathways that might be involved.
Cell Cycle Arrest and Related Mechanisms
There are no studies available that have investigated the effect of this compound on the cell cycle of any cell line.
Interaction with Specific Cellular Targets (e.g., Microtubules)
The interaction of this compound with specific cellular targets such as microtubules has not been explored in any published research.
Anti-inflammatory Properties and Modulation of Inflammatory Markers
While some naphthalene derivatives have been shown to possess anti-inflammatory properties, there is no specific research on the anti-inflammatory effects of this compound or its ability to modulate inflammatory markers. ekb.egnih.govnih.govrasayanjournal.co.in
General Mechanisms of Action: Enzyme Modulation and Cellular Membrane Interactions
Specific studies on the general mechanisms of action for this compound, including its potential to modulate enzyme activity or interact with cellular membranes, are not present in the current scientific literature.
Research into Pesticidal Activities and Biological Targets
The pesticidal properties of naphthalene and some of its derivatives are known. orst.edu However, there is no specific information regarding the pesticidal activities of this compound or its biological targets in pests. Some studies have explored the insecticidal activities of other naphthalenesulfonamide derivatives. tandfonline.comnih.gov Other naphthalene derivatives have been investigated as termite repellents and toxicants. google.com
Insecticidal and Acaricidal Properties
Research into the pesticidal properties of naphthol derivatives has indicated potential for insecticidal activity. Studies on β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups have demonstrated favorable insecticidal activities against various pests, including the oriental armyworm and the diamondback moth. nih.gov For instance, certain synthesized compounds in this class exhibited significant lethality rates against oriental armyworm larvae at a concentration of 200 mg·L⁻¹ and against diamondback moth larvae at concentrations as low as 10 mg·L⁻¹. nih.gov However, specific studies on the insecticidal and acaricidal properties of this compound are not extensively documented in the reviewed literature. While some natural phenolic derivatives like eugenol (B1671780) are known to be natural acaricides, direct evidence for this compound is lacking. nih.gov
Fungicidal and Herbicidal Effects
The fungicidal potential of this compound has been identified, particularly against plant pathogenic fungi. A study focusing on the endophytic fungus Diatrype palmicola MFLUCC 17-0313, isolated from the medicinal plant Polyscias fruticosa, led to the identification of 8-methoxynaphthalen-1-ol as a bioactive compound. nih.gov This compound demonstrated notable antifungal activity against Athelia rolfsii, the causative agent of Southern blight disease in tomatoes. nih.gov
The crude hexane (B92381) extract of the fungal mycelium was the only extract that showed antifungal activity, and through bioassay-guided fractionation, 8-methoxynaphthalen-1-ol was isolated as the active constituent. nih.gov The minimum inhibitory concentration (MIC) of 8-methoxynaphthalen-1-ol against A. rolfsii was determined to be 250 µg/mL. nih.gov Importantly, when tested for phytotoxicity on tomato leaves, the compound did not show any adverse effects, suggesting its potential as a biofungicide for controlling Southern blight disease. nih.gov
Table 1: Fungicidal Activity of 8-Methoxynaphthalen-1-ol
| Target Pathogen | Disease Caused | Minimum Inhibitory Concentration (MIC) | Phytotoxicity | Source |
|---|
Information regarding the herbicidal effects of this compound is not available in the reviewed scientific literature.
Exploration of Other Reported Biological Activities (e.g., Anti-protozoal, Anti-platelet Aggregation, Anti-HIV)
While direct studies on the anti-protozoal, anti-platelet aggregation, and anti-HIV activities of this compound are limited, research on related naphthalenone and naphthalenedisulfonic acid derivatives has shown some promising results in these areas.
In the context of anti-HIV activity , a study on substituted naphthalenones identified a compound, TGG-II-23A, that inhibits HIV-1 reverse transcriptase. nih.gov This suggests that the naphthalene scaffold could be a basis for developing new non-nucleoside reverse transcriptase inhibitors. Furthermore, certain naphthalenedisulfonic acid derivatives have been shown to exhibit anti-HIV-1 activity by inhibiting reverse transcriptase and syncytia formation. nih.gov Another class of compounds, naphthalene sulfonate polymers, has been found to block the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor. core.ac.uk
Regarding anti-platelet aggregation , studies on other classes of compounds have demonstrated this activity. For instance, resveratrol (B1683913) derivatives and certain thiazole (B1198619) derivatives have been shown to inhibit platelet aggregation induced by various agonists. semanticscholar.orghealthbiotechpharm.org While these are not naphthalene derivatives, they indicate the diverse chemical structures that can influence this biological pathway.
In the area of anti-protozoal research, there is no specific information available for this compound in the reviewed literature.
It is crucial to emphasize that these activities have been reported for related but structurally distinct compounds, and further research is necessary to determine if this compound possesses similar biological properties.
Future Directions and Emerging Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. For 8-Methoxy-3-methylnaphthalen-1-ol, moving beyond traditional multi-step synthetic routes, which may involve harsh reagents and generate significant waste, is a primary goal.
Future research will likely focus on the development of chemoenzymatic and biocatalytic methods. For instance, the use of engineered peroxygenases for the selective hydroxylation of naphthalene (B1677914) precursors presents a promising green alternative. Research into the directed evolution of enzymes like naphthalene 1,2-dioxygenase could also yield biocatalysts capable of producing specific naphthalenol derivatives under mild conditions. nih.gov Furthermore, enzymatic cascade reactions, which combine multiple enzymatic steps in a one-pot synthesis, could offer an elegant and efficient route to chiral amino alcohol derivatives of naphthalene, should such modifications prove beneficial. youtube.com
Another avenue for sustainable synthesis involves the skeletal editing of readily available heteroarenes. A recently developed protocol for the nitrogen-to-carbon transmutation of isoquinolines provides a novel and convenient method for accessing substituted naphthalenes from inexpensive starting materials. nih.govnih.gov The application of such innovative strategies to the synthesis of this compound could significantly enhance its accessibility for further research.
The table below summarizes potential sustainable synthetic approaches that could be adapted for this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Engineering of peroxygenases and dioxygenases for specific hydroxylation and methylation patterns. |
| Biocatalysis | Use of whole-cell or isolated enzymes, renewable catalysts. | Development of enzymatic cascade reactions for multi-step synthesis in a single pot. |
| Heteroarene Skeletal Editing | Utilization of abundant starting materials, novel bond formations. | Adaptation of nitrogen-to-carbon transmutation methodologies for the synthesis of the target naphthalene core. |
| Green Chemistry Methodologies | Reduced environmental impact, increased safety. | Exploration of solvent-free reactions, microwave-assisted synthesis, and the use of biodegradable catalysts. nih.gov |
In-Depth Elucidation of Complex Biosynthetic Pathways and Enzymes
The reported natural occurrence of this compound in fungi such as Aspergillus glaucus points towards a polyketide biosynthetic origin. nih.gov Fungal polyketides are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.govplos.org The elucidation of the specific PKS gene cluster and the associated tailoring enzymes responsible for the biosynthesis of this compound is a critical area for future research.
Modern genomic and transcriptomic approaches can be employed to identify silent PKS gene clusters in Aspergillus species. nih.gov Activation of these silent clusters through methods like promoter replacement can lead to the production of novel metabolites, potentially including this compound and its precursors. nih.gov Once the gene cluster is identified, functional characterization of the individual enzymes (PKS, methyltransferases, oxidoreductases, etc.) through gene knockout and heterologous expression studies will be essential to map out the complete biosynthetic pathway. nih.govnih.gov
Understanding the enzymology of the PKS and tailoring enzymes will provide insights into how the polyketide chain is initiated, elongated, folded, and modified to yield the final product. This knowledge is not only of fundamental scientific interest but also opens the door to the engineered biosynthesis of novel derivatives.
The table below outlines the key enzymes likely involved in the biosynthesis of this compound and their putative functions.
| Enzyme | Putative Function in Biosynthesis |
| Polyketide Synthase (PKS) | Assembly of the polyketide backbone from acetate (B1210297) and malonate units. |
| Aromatase/Cyclase | Catalyzes the cyclization and aromatization of the polyketide chain to form the naphthalene ring. |
| Methyltransferase | Adds the methyl group at the C3 position and the methoxy (B1213986) group at the C8 position. |
| Hydroxylase/Oxidoreductase | Introduces the hydroxyl group at the C1 position. |
Integration of Advanced Computational Approaches for Structure-Function Relationships and De Novo Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can be leveraged to predict its biological activities, understand its interactions with potential targets, and guide the design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of this compound and its analogs with their biological activities. nih.govbrieflands.comvietnamjournal.ru By analyzing a series of related compounds, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern activity, thereby enabling the prediction of the potency of novel, unsynthesized derivatives.
Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the active sites of biological targets such as enzymes or receptors. nih.govekb.egnih.goveurekaselect.com This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. dovepress.comnih.govunina.itmdpi.com These models can then be used as queries to screen large virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds.
The table below details the application of various computational approaches to the study of this compound.
| Computational Approach | Application | Expected Outcome |
| QSAR | Predict biological activity based on chemical structure. | Identification of key structural features for activity, prediction of potency of new derivatives. |
| Molecular Docking | Predict binding mode and affinity to biological targets. | Understanding of molecular interactions, guidance for lead optimization. |
| Pharmacophore Modeling | Identify essential 3D features for bioactivity. | Virtual screening for new leads, scaffold hopping. |
| De Novo Design | Generate novel molecular structures with desired properties. | Design of new bioactive compounds with optimized activity and pharmacokinetic profiles. |
Rational Design and Synthesis of Next-Generation Bioactive Derivatives with Tuned Properties
The knowledge gained from biosynthetic pathway elucidation and computational studies will pave the way for the rational design and synthesis of next-generation bioactive derivatives of this compound. The goal is to create new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.
One approach is to use this compound as a scaffold for chemical modification. For example, the introduction of different functional groups at various positions on the naphthalene ring could lead to derivatives with altered biological activities. nih.gov The synthesis of a library of such derivatives, guided by QSAR and molecular docking predictions, would be a systematic way to explore the structure-activity landscape.
Another powerful strategy is combinatorial biosynthesis, where the genes from the biosynthetic pathway of this compound are manipulated to produce novel, "unnatural" natural products. By swapping or modifying the domains of the PKS or the tailoring enzymes, it may be possible to generate a diverse array of new naphthalenol derivatives.
The design of hybrid molecules, where the this compound scaffold is combined with other known pharmacophores, could also lead to compounds with novel or enhanced biological activities. eurekaselect.com For example, linking it to moieties known to interact with specific biological targets could create targeted therapeutics.
The table below outlines potential strategies for the rational design of bioactive derivatives of this compound.
| Design Strategy | Approach | Example |
| Scaffold Modification | Chemical synthesis of analogs with varied substituents. | Introduction of halogens, alkyl chains, or other functional groups to probe for improved bioactivity. |
| Combinatorial Biosynthesis | Genetic engineering of the biosynthetic pathway. | Swapping PKS domains or tailoring enzymes to produce novel naphthalenol derivatives. |
| Hybrid Molecule Design | Combining the naphthalenol scaffold with other pharmacophores. | Linking to a known anticancer agent to create a dual-action therapeutic. |
| Structure-Based Drug Design | Using the 3D structure of a target to design complementary ligands. | Designing derivatives that fit optimally into the active site of a target enzyme, guided by docking simulations. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 8-Methoxy-3-methylnaphthalen-1-ol, and how can experimental conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves hydroxylation and methylation of naphthalene precursors. For example, analogous compounds like 6-methoxynaphthalen-2-ol are synthesized via regioselective methoxylation using KOH and methanol under reflux, followed by purification via column chromatography . Key optimization parameters include:
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity in methoxylation .
- Temperature : Maintain 60–80°C to avoid side reactions (e.g., demethylation) .
- Purification : Employ gradient elution (hexane/ethyl acetate) to isolate the product with >95% purity .
- Validation : Confirm structure via ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm, methyl group at δ 2.3–2.5 ppm) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and substituents (methoxy, methyl) .
- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities <0.1% .
- Melting Point : Compare experimental values (e.g., 179°C for similar naphthol derivatives) to literature .
- X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are synthesized .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard classifications for structurally related naphthols:
- PPE : Nitrile gloves, lab coats, and P95 respirators to prevent skin/eye contact and inhalation .
- Ventilation : Use fume hoods during synthesis to mitigate airborne exposure (CLP classification: H315, H319) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Standardized Assays : Replicate antibacterial studies using CLSI guidelines (e.g., MIC against S. aureus with 95% confidence intervals) .
- Impurity Profiling : Compare bioactivity of HPLC-purified vs. crude samples to identify interference from byproducts (e.g., dimethoxy derivatives) .
- Structural Analogs : Test derivatives (e.g., 5-fluoro or 3-chloro variants) to isolate structure-activity relationships .
Q. What experimental strategies optimize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme activity?
- Methodological Answer : Employ kinetic and structural biology approaches:
- Enzyme Inhibition Assays : Measure IC₅₀ values for cytochrome P450 isoforms using fluorogenic substrates .
- Docking Simulations : Model interactions with target enzymes (e.g., COX-2) using AutoDock Vina to predict binding affinities .
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track metabolic pathways via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
